DMA trihydrochloride

Description

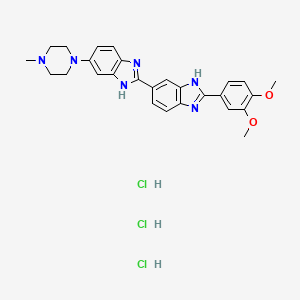

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYXXGULZHPSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Cl3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the chemical structure of DMA trihydrochloride

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of DMA trihydrochloride, a fluorescent, bisbenzimidazole compound with potential applications in cancer therapy and radioprotection. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound, scientifically named 2'-(3,4-dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzo[d]imidazole, trihydrochloride, is a complex heterocyclic molecule. Its structure is characterized by a bisbenzimidazole core linked to a dimethoxyphenyl group and a methylpiperazinyl moiety. The trihydrochloride salt form enhances its solubility in aqueous solutions.

The key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2'-(3,4-dimethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzo[d]imidazole, trihydrochloride | |

| CAS Number | 2095832-33-8 | [1] |

| Molecular Formula | C₂₇H₃₁Cl₃N₆O₂ | [1] |

| Molecular Weight | 577.93 g/mol | |

| Canonical SMILES | CN1CCN(C2=CC=C3C(N=C(C4=CC=C5C(N=C(C6=CC=C(OC)C(OC)=C6)N5)=C4)N3)=C2)CC1.[H]Cl.[H]Cl.[H]Cl | |

| Appearance | Solid powder | |

| Solubility | Water: 15.9 mg/mL (27.51 mM) | |

| Fluorescence | λex = 340 nm, λem = 478 nm |

Biological Activity and Mechanism of Action

This compound exhibits dual biological activities that make it a compound of interest for oncology: cytotoxicity against cancer cells through topoisomerase I inhibition and selective radioprotection of normal tissues.

Topoisomerase I Inhibition

This compound acts as a DNA topoisomerase I inhibitor. Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and other cellular processes. DMA functions as a "topoisomerase poison" by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.

Radioprotective Effects and Signaling Pathways

Interestingly, this compound demonstrates a selective radioprotective effect on normal tissues while sensitizing tumor cells to radiation. Mechanistic studies have revealed that its action is mediated through distinct signaling pathways in normal versus tumor cells.

In normal tissues, DMA treatment prior to radiation exposure leads to the activation of the Akt1/NFκB signaling pathway . This pathway activation helps to reduce radiation-induced genomic instability and subsequent apoptosis. Conversely, in tumor tissues, DMA treatment in conjunction with radiation activates the Ras/Raf/MEK/ERK pathway , which promotes apoptosis.

A key mediator in the radioprotective effect of DMA is the NFκB inducing kinase (NIK). DMA promotes NIK-mediated phosphorylation of IKKα and IKKβ, leading to the transactivation of NFκB. This differential activation of signaling pathways provides a therapeutic window for enhancing the efficacy of radiotherapy while minimizing damage to healthy tissues.

Below is a diagram illustrating the differential signaling pathways activated by this compound in normal and tumor cells upon radiation exposure.

Quantitative Data

The cytotoxic effects of DMA have been quantified against several human tumor cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervix Carcinoma | 3.4 | |

| MCF7 | Breast Carcinoma | 5.3 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound against human tumor cell lines.

1. Cell Seeding:

-

Human tumor cells (e.g., U87, HeLa, MCF7) are maintained in DMEM medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.

-

Cells are seeded into 96-well plates at a density of 3,000-8,000 cells per well in 200 µL of medium.

-

The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM).

-

The plates are incubated for different time points (e.g., 24, 48, and 72 hours).

3. MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

4. Data Acquisition:

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated) cells.

The workflow for the cell viability assay is depicted below.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This in vitro assay is used to assess the ability of a compound to inhibit the catalytic activity of topoisomerase I.

1. Reaction Setup:

-

A reaction mixture is prepared containing 10x topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA), supercoiled plasmid DNA (e.g., pBR322), and the test compound (this compound) at various concentrations.

-

The reaction is initiated by adding purified human topoisomerase I enzyme.

2. Incubation:

-

The reaction mixture is incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

3. Reaction Termination:

-

The reaction is stopped by adding a stop solution (e.g., STEB buffer and chloroform/isoamyl alcohol).

4. Gel Electrophoresis:

-

The DNA samples are loaded onto an agarose gel (e.g., 1%).

-

Electrophoresis is performed to separate the supercoiled and relaxed forms of the plasmid DNA.

5. Visualization:

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band in the presence of the inhibitor.

References

physical and chemical properties of dimethylamine hydrochloride

An In-depth Technical Guide to Dimethylamine Hydrochloride

Introduction

Dimethylamine hydrochloride (DMA·HCl), also known as dimethylammonium chloride, is the salt formed from the reaction of the secondary amine, dimethylamine, and hydrochloric acid.[1][2] It is a versatile and important chemical intermediate in a wide range of applications, including organic synthesis and the manufacturing of pharmaceuticals and agrochemicals.[3][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its key applications.

DMA·HCl typically appears as a white to off-white crystalline solid or powder.[3] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and is deliquescent. This compound is stable under dry conditions but should be stored in well-sealed containers to prevent moisture uptake.

Physical and Chemical Properties

The fundamental are summarized below. These data are crucial for its handling, storage, and application in various chemical processes.

General and Physical Properties

| Property | Value | References |

| Appearance | White to almost white, foliage-like crystalline powder. | |

| Molecular Formula | C₂H₈ClN | |

| Molecular Weight | 81.54 g/mol | |

| Melting Point | 170-173 °C (decomposes) | |

| Boiling Point | Decomposes before boiling at high temperatures. | |

| Density (Bulk) | ~500 kg/m ³ | |

| Vapor Pressure | <0.1 hPa (at 25 °C) | |

| pH (5% solution) | 5 to 6 | |

| Hygroscopicity | Hygroscopic and deliquescent. |

Solubility Data

| Solvent | Solubility | Temperature (°C) | References |

| Water | 208 g/100 g | 20 | |

| 369 g/100 g | 25 | ||

| 3000 g/L | 20 | ||

| Highly Soluble (>500 g/L) | 20 | ||

| Ethanol | Very Soluble | - | |

| Chloroform | 16.9 g/100 g | 27 | |

| Diethyl Ether | Insoluble | - |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of dimethylamine hydrochloride.

| Spectroscopy | Data Highlights | References |

| ¹H NMR | In D₂O, a single peak is observed at approximately 2.737 ppm, corresponding to the six equivalent protons of the two methyl groups. | |

| ¹³C NMR | Spectral data is available for structural confirmation. | |

| Infrared (IR) | Key absorptions include a broad band for N-H bond stretching (~3500-3300 cm⁻¹), C-H stretching (~3000-2800 cm⁻¹), N-H deformation (~1650-1550 cm⁻¹), and C-N stretching (~1250-1020 cm⁻¹). | |

| Mass Spectrometry | GC-MS data is available, with the molecular ion of the free base (dimethylamine) observed at m/z 45. |

Chemical Reactions and Reactivity

Dimethylamine hydrochloride is a stable salt but participates in several important chemical reactions.

-

Acid-Base Reaction: As the salt of a weak base and a strong acid, its aqueous solution is slightly acidic. It reacts with strong bases to release free dimethylamine gas. This reaction is fundamental to regenerating the volatile amine from its salt form.

-

Organic Synthesis: It is a crucial precursor in numerous organic syntheses. For instance, it is used as an intermediate in the manufacture of pharmaceuticals like metformin, ranitidine, and tramadol. It is also used in the Willgerodt-Kindler reaction with sodium acetate to prepare amides and reacts with 1-methyl pyrrole and formaldehyde in the synthesis of dimethyl-(1-methyl-pyrrol-2-ylmethyl)-amine.

-

Mannich Reactions: The compound is widely used in Mannich reactions, a key carbon-carbon bond-forming reaction in organic chemistry.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, acids, and certain metals like aluminum, copper, and zinc.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of dimethylamine hydrochloride are critical for researchers.

Synthesis Protocol

The primary method for synthesizing dimethylamine hydrochloride is through the acid-base neutralization reaction of dimethylamine with hydrochloric acid.

Objective: To prepare dimethylamine hydrochloride from an aqueous solution of dimethylamine and concentrated hydrochloric acid.

Materials:

-

Aqueous dimethylamine solution (e.g., 40%)

-

Concentrated hydrochloric acid (e.g., 35-37%)

-

Toluene

-

Ice bath

-

Stirring apparatus

-

Rotary evaporator or distillation setup

Procedure:

-

Cool the aqueous dimethylamine solution in an ice bath to 0 °C.

-

Slowly add concentrated hydrochloric acid dropwise to the cooled dimethylamine solution while stirring continuously. Maintain the temperature below 15 °C. The molar ratio of dimethylamine to HCl should be controlled, with some protocols suggesting a 1:2 to 1:2.5 ratio to ensure complete reaction.

-

Continue stirring the reaction mixture for approximately 30 minutes after the addition is complete.

-

Remove the water from the resulting solution by distillation or using a rotary evaporator under reduced pressure.

-

To ensure the removal of residual water, perform an azeotropic distillation by adding toluene and evaporating it. This step can be repeated multiple times.

-

The resulting white solid is crude dimethylamine hydrochloride, which can be further purified.

Purification Protocol

Recrystallization is a standard method for purifying crude dimethylamine hydrochloride.

Objective: To purify crude dimethylamine hydrochloride by removing impurities such as ammonium chloride and residual water.

Materials:

-

Crude dimethylamine hydrochloride

-

Absolute ethanol or chloroform

-

Reflux apparatus

-

Filtration equipment (e.g., Büchner funnel)

-

Vacuum desiccator with P₂O₅ or H₂SO₄

Procedure:

-

Place the crude salt in a round-bottomed flask equipped with a reflux condenser.

-

Add a suitable solvent, such as absolute ethanol or hot chloroform.

-

Heat the mixture to boiling to dissolve the dimethylamine hydrochloride. Impurities like ammonium chloride may remain undissolved.

-

Allow any undissolved solids to settle, and then decant or hot-filter the clear, saturated solution.

-

Cool the filtrate slowly to induce crystallization of the purified dimethylamine hydrochloride.

-

Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals thoroughly in a vacuum desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄) to remove all traces of solvent and moisture.

Analytical Protocols

Several analytical methods can be used for the determination and quantification of dimethylamine, often from its hydrochloride salt form.

A. Headspace Gas Chromatography (HS-GC)

Objective: To determine the amount of dimethylamine in a sample of dimethylamine hydrochloride or a drug substance like metformin hydrochloride.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample in a vial containing a high-boiling-point solvent like dimethyl sulfoxide (DMSO) and a strong base such as imidazole to liberate the free amine.

-

Incubation: Seal the vial and incubate at an elevated temperature (e.g., 100 °C) for a set time (e.g., 20 minutes) to allow the volatile dimethylamine to partition into the headspace.

-

Injection: Automatically inject a sample of the headspace gas into the GC.

-

Chromatographic Conditions:

-

Column: DB-624 (30 m x 0.32 mm i.d., 1.8 µm film thickness).

-

Carrier Gas: Nitrogen at a flow rate of 1 mL/min.

-

Temperatures: Injector at 200 °C, Detector (FID) at 250 °C.

-

Oven Program: Hold at 40 °C for 10 minutes, then ramp up to 240 °C at 40 °C/min.

-

-

Quantification: Compare the peak area of dimethylamine in the sample to a calibration curve prepared from standards.

B. High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Objective: To quantify dimethylamine, which lacks a strong chromophore, by reacting it with a derivatizing agent to form a product that can be detected by UV or fluorescence detectors.

Methodology:

-

Derivatization: React the sample containing dimethylamine with a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 4-chloro-7-nitrobenzofurazan (NBD-Cl). These agents react with the secondary amine to form a highly fluorescent or UV-active derivative.

-

Extraction (Optional): An extraction step, like dispersive liquid-liquid microextraction, can be used to concentrate the derivative and remove matrix interferences.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Detector: Fluorescence Detector (FLD) set to the appropriate excitation and emission wavelengths for the specific derivative formed.

-

-

Quantification: Analyze the sample against a set of calibrated standards that have undergone the same derivatization procedure.

Applications

Dimethylamine hydrochloride is a precursor to several industrially significant compounds.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-diabetic drug metformin, the H₂ antagonist ranitidine, and the analgesic tramadol.

-

Agrochemicals: The compound is a precursor for some herbicides and other agrochemical formulations.

-

Organic Synthesis: It is used as a catalyst for acetylation analysis and in the preparation of dimethylamine aqueous solutions.

-

Industrial Applications: Due to its deoxidizing and corrosive properties, it is sometimes used in cleaning-type soldering fluxes.

Safety and Handling

Dimethylamine hydrochloride presents several hazards that require careful handling.

-

Health Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation. Inhalation of dust may irritate the respiratory tract.

-

Handling Precautions: It should be handled in a well-ventilated area. Personal protective equipment, including gloves, safety goggles or a face shield, and protective clothing, is necessary to avoid contact.

-

Storage: As a hygroscopic substance, it must be stored in a cool, dry, and well-ventilated area in tightly sealed containers. It should be kept away from incompatible materials like strong oxidizing agents and bases.

References

Navigating the Solubility Landscape of Dimethylamine Hydrochloride in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and their intermediates is paramount. Dimethylamine hydrochloride ((CH₃)₂NH·HCl), a common salt form of dimethylamine, serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. This technical guide provides a comprehensive overview of its solubility in various organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Quantitative Solubility Data

The solubility of dimethylamine hydrochloride exhibits a strong dependence on the polarity of the solvent, a characteristic feature of ionic compounds. Generally, it is highly soluble in polar protic solvents like water and alcohols, moderately soluble in polar aprotic solvents, and sparingly soluble to insoluble in nonpolar solvents. The following table summarizes the available quantitative solubility data.

| Solvent | Chemical Class | Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Water | Protic Solvent | H₂O | 18.02 | 208 g/100g [1] | 20 |

| 369 g/100g [1] | 25 | ||||

| 300 g/100mL[2] | 20 | ||||

| Chloroform | Halogenated Hydrocarbon | CHCl₃ | 119.38 | 16.9 g/100g [1][2] | 27 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | C₂H₆OS | 78.13 | 16 mg/mL (196.22 mM) | 25 |

| Ethanol | Alcohol | C₂H₅OH | 46.07 | Very Soluble | - |

| Methanol | Alcohol | CH₃OH | 32.04 | Soluble | - |

| Diethyl Ether | Ether | (C₂H₅)₂O | 74.12 | Insoluble | - |

Note: "Very Soluble" and "Soluble" are qualitative descriptors from the available literature and indicate a high degree of solubility without precise quantitative measurement under the specified conditions.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Materials and Equipment

-

Dimethylamine hydrochloride (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled incubator or water bath with shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC, GC, or gravimetric analysis equipment)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid dimethylamine hydrochloride to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation ensures thorough mixing and facilitates the dissolution process.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the clear supernatant using a pipette. To ensure that no solid particles are transferred, the sample should be immediately filtered through a syringe filter into a clean, pre-weighed vial.

-

Quantification: Determine the concentration of dimethylamine hydrochloride in the filtered solution using a validated analytical method.

-

Gravimetric Analysis: A known volume of the filtrate is evaporated to dryness, and the mass of the remaining solid residue is measured. This method is straightforward but requires that the solute be non-volatile.

-

Chromatographic Methods (HPLC/GC): These methods are highly sensitive and specific. A calibration curve is prepared using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental sample.

-

-

Calculation of Solubility: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units such as g/100g of solvent, mg/mL, or molarity (mol/L).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of dimethylamine hydrochloride.

This guide provides a foundational understanding of the solubility of dimethylamine hydrochloride in organic solvents. For drug development and process chemistry, it is recommended to conduct experimental verification of solubility in the specific solvent systems and conditions relevant to the intended application.

References

An In-depth Technical Guide to the Stability and Storage of DMA Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N,N-Dimethylacetamide (DMA) Trihydrochloride. The information is curated for professionals in research and drug development who require a thorough understanding of this compound's characteristics to ensure its integrity and proper handling.

Chemical Stability Profile

DMA Trihydrochloride, a bisbenzimidazole derivative, is a fluorescent compound with potential applications in various research fields. While specific public data on its forced degradation studies are limited, its structural components suggest potential degradation pathways under certain stress conditions. As a hygroscopic solid, it is sensitive to moisture.[1] It is also recommended to protect the compound from light.

Based on general principles of chemical stability and information from suppliers, the following factors can influence the stability of this compound:

-

Temperature: Elevated temperatures can accelerate degradation.

-

Light: Exposure to light may lead to photodegradation.

-

Moisture: Being hygroscopic, the compound can absorb moisture, which may lead to hydrolysis or changes in its physical state.[1]

To ensure the long-term integrity of this compound, adherence to recommended storage conditions is crucial.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf-life of this compound. The following conditions are recommended based on information from various suppliers.

Quantitative Storage Recommendations

For ease of reference, the following table summarizes the recommended storage conditions for this compound.

| Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Stock Solutions |

| Temperature | 0 - 4 °C | -20 °C | -20°C (1 month) or -80°C (6 months) |

| Atmosphere | Dry, Inert Gas[1] | Dry, Inert Gas[1] | Sealed, away from moisture and light |

| Light | Protect from light | Protect from light | Protect from light |

| Container | Tightly sealed | Tightly sealed | Tightly sealed vials |

Note: If stored properly, this compound has a shelf life of over 3 years.[2] The product is generally stable for a few weeks during ordinary shipping and time spent in Customs.

Experimental Protocols for Stability Assessment

While specific validated stability-indicating methods for this compound are not publicly available, a general approach based on International Council for Harmonisation (ICH) guidelines for forced degradation studies can be employed. These studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Forced Degradation Studies Protocol (Hypothetical)

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

High-purity water

-

Methanol or Acetonitrile (HPLC grade)

-

Forced degradation chamber (photostability and thermal stability)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

pH meter

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and 1 M HCl. Keep the samples at room temperature and at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and 1 M NaOH under the same temperature and time conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the stock solution with 3% and 30% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a specified period.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Characterize the degradation products using techniques like LC-MS/MS and NMR if significant degradation is observed.

-

Data Presentation Template

The results of the forced degradation studies can be summarized in the following table.

| Stress Condition | Time (hours) | % Assay of this compound | Number of Degradation Products | % Area of Major Degradant |

| 0.1 M HCl, RT | 24 | |||

| 48 | ||||

| 72 | ||||

| 1 M HCl, 60°C | 24 | |||

| 48 | ||||

| 72 | ||||

| 0.1 M NaOH, RT | 24 | |||

| 48 | ||||

| 72 | ||||

| 1 M NaOH, 60°C | 24 | |||

| 48 | ||||

| 72 | ||||

| 3% H₂O₂, RT | 24 | |||

| 30% H₂O₂, RT | 24 | |||

| Thermal (80°C) | 24 | |||

| 48 | ||||

| 72 | ||||

| Photostability | - |

Visualizations

To further aid in the understanding of this compound's stability and handling, the following diagrams are provided.

Caption: Potential degradation pathways for this compound.

References

The Multifaceted Biological Activities of Dimethylamine Hydrochloride Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamine hydrochloride and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them significant scaffolds in medicinal chemistry and drug development. These compounds have demonstrated potential in various therapeutic areas, including as antimicrobial, anticancer, analgesic, and antihistaminic agents. Their utility also extends to their role as crucial intermediates in the synthesis of a wide array of pharmaceuticals. This technical guide provides an in-depth overview of the biological activities of dimethylamine hydrochloride derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in this field.

Antimicrobial Activity

Certain derivatives of dimethylamine hydrochloride have exhibited significant antimicrobial properties. A notable example is N-(2-Chloroethyl) dimethylamine hydrochloride, which has been incorporated into quaternized aminochitosan (QAMCS) membranes for wound dressing applications. These membranes have shown high inhibition rates against common pathogens.[1] Another derivative, N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride, has also demonstrated broad-spectrum antimicrobial activity.

Quantitative Antimicrobial Data

| Compound | Organism | Activity Metric | Value | Reference |

| N-(2-Chloroethyl) dimethylamine hydrochloride (in QAMCS) | Escherichia coli, Staphylococcus aureus | Inhibition Rate | 80-98% | [1] |

| N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride | Staphylococcus aureus | MIC | 250 µg/mL | |

| N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride | Escherichia coli | MIC | 500 µg/mL |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

Materials:

-

Test compound (dimethylamine hydrochloride derivative)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent. A series of two-fold dilutions are then prepared in the broth medium to achieve a range of concentrations to be tested.

-

Preparation of Inoculum: A fresh bacterial culture is diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Each well of the 96-well plate, containing 100 µL of the serially diluted test compound, is inoculated with 100 µL of the prepared bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anticancer Activity

Several dimethylamine hydrochloride derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are varied and can involve direct interaction with DNA or modulation of key cellular signaling pathways.

Quantitative Anticancer Data

| Compound | Cell Line | Activity Metric | Value | Reference |

| N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride | A549 (Lung Carcinoma) | IC50 | 300 µM | |

| Melphalan | Various Cancer Cells | - | - | [2][3][4] |

Mechanism of Action: DNA Alkylation by Melphalan

Melphalan, a nitrogen mustard derivative, is a classic example of an alkylating agent used in cancer chemotherapy. Although not a simple dimethylamine hydrochloride, its synthesis involves precursors with related structures, and its mechanism provides a clear example of how such functionalities can be incorporated into active drugs. Melphalan exerts its cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.

Signaling Pathways Modulated by Dimethylamine Derivatives

Other dimethylamine derivatives have been shown to exert their anticancer effects by modulating intracellular signaling pathways critical for cancer cell survival and proliferation.

-

MAPK/ERK Pathway: This pathway is a key regulator of cell growth, differentiation, and survival. Some anticancer compounds can influence this pathway, leading to the inhibition of tumor progression.

-

p53-MDM2 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the oncoprotein MDM2. Disruption of the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53 and induce apoptosis in cancer cells.

Analgesic Activity

Certain drugs containing the dimethylamine moiety, such as tramadol, are well-known for their analgesic properties. While tramadol is not a simple dimethylamine hydrochloride derivative, its structure highlights the importance of the dimethylamino group for its analgesic effect. The formalin test is a widely used animal model to evaluate the analgesic potential of new compounds.

Quantitative Analgesic Data (Example with a related compound)

| Compound | Test Model | Activity Metric | Value | Reference |

| Tramadol | Orofacial Formalin Test (Mice, i.p.) | ED50 (Phase I) | 2.97 ± 0.32 mg/kg | |

| Tramadol | Orofacial Formalin Test (Mice, i.p.) | ED50 (Phase II) | 1.79 ± 0.30 mg/kg |

Experimental Protocol: Formalin Test in Mice

This test is used to assess the analgesic efficacy of a compound against persistent pain.

Materials:

-

Test compound

-

Formalin solution (e.g., 2.5% in saline)

-

Observation chambers

-

Syringes and needles

Procedure:

-

Acclimatization: Mice are individually placed in observation chambers for at least 30 minutes before the test to allow for acclimatization to the environment.

-

Compound Administration: The test compound is administered to the animals via a specific route (e.g., intraperitoneally, orally) at a predetermined time before the formalin injection. A control group receives the vehicle.

-

Formalin Injection: A small volume (e.g., 20 µL) of formalin solution is injected subcutaneously into the plantar surface of one of the hind paws.

-

Observation: Immediately after the injection, the animal's behavior is observed and recorded for a set period, typically 30-60 minutes. The amount of time the animal spends licking, biting, or flinching the injected paw is quantified. The response is typically biphasic:

-

Phase I (early phase): 0-5 minutes post-injection, representing direct nociceptor stimulation.

-

Phase II (late phase): 15-30 minutes post-injection, reflecting inflammatory pain.

-

-

Data Analysis: The total time spent in nociceptive behavior is calculated for both phases. The analgesic effect of the compound is determined by comparing the response of the treated group to the control group. The results can be expressed as a percentage of inhibition or used to calculate an ED50 value.

Antihistaminic Activity

The dimethylamine moiety is a common feature in many first-generation antihistamines, such as diphenhydramine. These drugs act as inverse agonists at histamine H1 receptors, competitively blocking the effects of histamine and providing relief from allergic symptoms.

Quantitative Antihistaminic Data (Example with a related compound)

| Compound | Receptor | Activity Metric | Value | Reference |

| Diphenhydramine | Histamine H1 | Ki | ~10-100 nM (varies by study) |

Experimental Protocol: Histamine H1 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the histamine H1 receptor.

Materials:

-

Test compound

-

Cell membranes expressing the human histamine H1 receptor

-

Radiolabeled ligand (e.g., [³H]-pyrilamine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a series of tubes or a 96-well plate, the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound are incubated in the assay buffer.

-

Incubation: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled H1 antagonist) from the total binding. The data is then used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

Dimethylamine hydrochloride derivatives are a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy in antimicrobial, anticancer, analgesic, and antihistaminic applications underscores their potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. It is intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and innovation in the discovery and development of novel drugs based on this versatile chemical scaffold.

References

Environmental Impact of Dimethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental impact of dimethylamine hydrochloride. The information is compiled to assist in environmental risk assessments and to provide a deeper understanding of the compound's fate and effects in aquatic ecosystems.

Executive Summary

Dimethylamine hydrochloride is a readily biodegradable compound with low potential for bioaccumulation. However, it is classified as toxic to aquatic life, necessitating careful handling and disposal to prevent environmental release. This document summarizes the key ecotoxicological endpoints, details the standard experimental protocols for their assessment, and outlines the logical framework for a comprehensive environmental impact analysis.

Quantitative Ecotoxicological Data

The following tables summarize the key quantitative data regarding the environmental fate and toxicity of dimethylamine hydrochloride.

Table 1: Aquatic Ecotoxicity of Dimethylamine Hydrochloride

| Endpoint | Species | Exposure Duration | Value | Classification | Reference |

| LC50 (Lethal Concentration, 50%) | Danio rerio (Zebra fish) | 96 hours | 396 mg/L | Toxic to aquatic life | [1] |

| ErC50 (Effect Concentration, 50% - Growth Rate) | Pseudokirchneriella subcapitata (Green algae) | 96 hours | 9 mg/L | Toxic to aquatic life | [1] |

| IC50 (Inhibitory Concentration, 50%) | Daphnia magna (Water flea) | 24 hours | 48 mg/L | Toxic to aquatic invertebrates | [2] |

Table 2: Environmental Fate of Dimethylamine Hydrochloride

| Parameter | Method | Result | Conclusion | Reference |

| Biodegradability | OECD Test Guideline 301C | 96% degradation in 28 days | Readily biodegradable | [1] |

| Bioaccumulation Potential (log Pow) | - | -3.28 | Bioaccumulation is not expected | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative data summary. These protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity to Fish (Based on OECD Guideline 203)

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

Test Organism: Danio rerio (Zebra fish) or other recommended species like Oncorhynchus mykiss (Rainbow trout).

Methodology:

-

Test Design: A static or semi-static test design is employed. In a static test, the test solution is not renewed during the 96-hour period. In a semi-static test, the solution is renewed at regular intervals (e.g., every 24 hours).

-

Test Concentrations: A range of at least five concentrations of the test substance, typically in a geometric series, and a control group (without the test substance) are prepared. A limit test at 100 mg/L may be performed first to determine if a full dose-response study is necessary.

-

Exposure Conditions:

-

Temperature: Maintained at a constant, appropriate temperature for the test species (e.g., 21-25°C for Zebra fish).

-

Light: A 12 to 16-hour photoperiod is maintained daily.

-

Loading: The number of fish per volume of test solution is kept low to ensure sufficient dissolved oxygen.

-

-

Procedure:

-

Healthy, acclimated fish are randomly distributed into the test chambers. A minimum of seven fish per concentration is required.

-

Observations for mortality and any abnormal behavioral or morphological changes are made and recorded at 24, 48, 72, and 96 hours.

-

-

Data Analysis: The cumulative mortality data at each observation time is plotted against the test concentrations. Statistical methods (e.g., probit analysis) are used to calculate the LC50 value with 95% confidence intervals.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

Objective: To determine the effect of a substance on the growth of a freshwater green alga.

Test Organism: Pseudokirchneriella subcapitata or other recommended freshwater algae or cyanobacteria.

Methodology:

-

Test Design: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium. The test is a static system conducted over 72 or 96 hours.

-

Test Concentrations: At least five concentrations of the test substance in a geometric series and a control are tested, with three replicates per concentration. A limit test at 100 mg/L may be performed initially.

-

Exposure Conditions:

-

Temperature: Maintained at a constant 21-24°C.

-

Light: Continuous, uniform illumination is provided.

-

pH: The pH of the medium should not vary by more than 1.5 units during the test.

-

-

Procedure:

-

Test flasks are inoculated with a low concentration of exponentially growing algae.

-

The flasks are incubated under controlled conditions for the test duration.

-

Algal growth is measured at least daily by determining cell concentration or another biomass surrogate (e.g., fluorescence).

-

-

Data Analysis: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. The concentration that causes a 50% reduction in growth rate (ErC50) compared to the control is calculated.

Ready Biodegradability - Modified MITI Test (I) (Based on OECD Guideline 301C)

Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.

Methodology:

-

Principle: This method measures the oxygen uptake of a microbial inoculum in the presence of the test substance in a closed respirometer. Biodegradation is calculated as the percentage of the theoretical oxygen demand (ThOD).

-

Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is used as the microbial source.

-

Test Setup:

-

The test substance is added to a mineral medium at a known concentration.

-

The medium is inoculated with the activated sludge.

-

Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.

-

The test is run in the dark at a constant temperature (25 ± 1°C) for 28 days.

-

-

Procedure: The consumption of oxygen is measured continuously by a respirometer.

-

Data Analysis: The percentage of biodegradation is calculated by dividing the measured oxygen consumption (corrected for the blank control) by the ThOD of the test substance. A substance is considered readily biodegradable if it reaches a 60% pass level within a 10-day window during the 28-day test period.

Environmental Impact Assessment Workflow

The following diagram illustrates the logical workflow for assessing the environmental impact of a chemical substance like dimethylamine hydrochloride.

Conclusion

Dimethylamine hydrochloride is readily biodegradable and has a low potential to bioaccumulate in organisms. However, its classification as toxic to aquatic life, particularly to algae, highlights the importance of implementing stringent control measures to prevent its release into aquatic environments. The data and protocols presented in this guide provide a framework for conducting thorough environmental risk assessments and for developing appropriate risk management strategies for this compound.

References

Methodological & Application

Application Notes and Protocols for DMA Trihydrochloride (Dimethylamine Hydrochloride) in Mannich Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of dimethylamine hydrochloride as a key reagent in the Mannich reaction for the synthesis of β-aminoketones, also known as Mannich bases. This class of compounds serves as a crucial intermediate in the development of various pharmaceuticals.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (such as an enolizable ketone), an aldehyde (commonly formaldehyde), and a secondary amine like dimethylamine.[1] The resulting β-aminoketones are valuable precursors for a wide range of medicinal compounds, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[2]

Reaction Principle

The core of the Mannich reaction involves the formation of an Eschenmoser's salt intermediate from dimethylamine and formaldehyde, which then undergoes a nucleophilic addition with the enol form of a ketone. The use of dimethylamine hydrochloride in the presence of a catalytic amount of strong acid facilitates the formation of the required iminium ion.

Experimental Protocols

Two representative protocols for the Mannich reaction utilizing dimethylamine hydrochloride are detailed below.

Protocol 1: Synthesis of β-Dimethylaminopropiophenone Hydrochloride

This protocol outlines the synthesis of a Mannich base from acetophenone, formaldehyde (in the form of paraformaldehyde), and dimethylamine hydrochloride.

Materials:

-

Acetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

95% Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

Procedure:

-

To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[1]

-

Add 80 mL of 95% ethanol, followed by 1 mL of concentrated hydrochloric acid.[1]

-

Heat the mixture to reflux using a steam bath for 2 hours. The initial two-layered mixture should become a homogeneous solution as the paraformaldehyde dissolves.[1]

-

If the resulting solution is not clear, filter it while hot.

-

Transfer the clear, yellowish solution to a 1-L Erlenmeyer flask and cool it in an ice bath.

-

Slowly add 300 mL of acetone to the cooled solution to induce precipitation of the product.

-

Continue cooling the mixture in the ice bath for an additional hour to ensure complete crystallization.

-

Collect the crystalline product by vacuum filtration and wash it with acetone to remove any unreacted starting materials.

-

The crude product can be recrystallized from hot 95% ethanol by the slow addition of acetone.

-

Dry the purified product at 70°C. The expected product is β-dimethylaminopropiophenone hydrochloride, which has a melting point of 155–156°C.

Protocol 2: General Synthesis of Mannich Base Hydrochlorides from Methylketones

This protocol provides a more general procedure for the synthesis of various Mannich base hydrochlorides from different methylketones.

Materials:

-

Methylketone (e.g., 2-acetylthiophene)

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

95% Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

Procedure:

-

In a flask equipped with a reflux condenser, combine the methylketone (0.20 mol), dimethylamine hydrochloride (0.20 mol), paraformaldehyde (0.25 mol), and concentrated HCl (0.50 mL) in 30 mL of 95% ethanol.

-

Reflux the mixture for 3 hours.

-

After the reaction is complete, cool the mixture.

-

Add 150 mL of acetone and leave the mixture in a refrigerator overnight to facilitate crystallization.

-

Filter the formed crystals and recrystallize them from a mixture of acetone and 95% ethanol.

Data Presentation

The following tables summarize the quantitative data for the described Mannich reactions.

Table 1: Reagent Stoichiometry for Protocol 1

| Reagent | Molar Amount |

| Acetophenone | 0.50 mol |

| Dimethylamine Hydrochloride | 0.65 mol |

| Paraformaldehyde | 0.22 mol |

| Concentrated HCl | Catalytic (1 mL) |

| 95% Ethanol (Solvent) | 80 mL |

Table 2: Reagent Stoichiometry for Protocol 2

| Reagent | Molar Amount |

| Methylketone | 0.20 mol |

| Dimethylamine Hydrochloride | 0.20 mol |

| Paraformaldehyde | 0.25 mol |

| Concentrated HCl | Catalytic (0.5 mL) |

| 95% Ethanol (Solvent) | 30 mL |

Table 3: Reaction Conditions and Product Details

| Protocol | Reaction Time | Reaction Temperature | Product Example | Melting Point (°C) |

| 1 | 2 hours | Reflux | β-Dimethylaminopropiophenone hydrochloride | 155-156 |

| 2 | 3 hours | Reflux | 2-Thienyl-β-dimethylaminoethyl ketone hydrochloride | Not Specified |

Visualizations

Reaction Pathway

The following diagram illustrates the general mechanism of the Mannich reaction.

References

Application Notes and Protocols for Dimethylamine Hydrochloride in Peptide Synthesis and Analysis

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the role and application of dimethylamine and its hydrochloride salt in the context of peptide synthesis and analysis. While not a primary reagent in the core steps of solid-phase peptide synthesis (SPPS), its presence and specific applications are of significant importance for ensuring peptide purity and for quantitative analysis.

The Role of Dimethylamine in Peptide Synthesis: An Important Note on Purity

In standard Fmoc-based solid-phase peptide synthesis, dimethylamine is not used as a reagent. However, it is frequently encountered as an impurity in N,N-dimethylformamide (DMF), a widely used solvent in peptide synthesis.[1][2] The presence of dimethylamine in DMF is problematic because, as a secondary amine, it can cause the premature removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.[1][3] This unintended deprotection can lead to the insertion of extra amino acids ("addition impurity") during the subsequent coupling step, resulting in a heterogeneous and impure final peptide product.[3]

Key Considerations:

-

DMF Degradation: DMF can degrade over time, especially when exposed to air and moisture, to form dimethylamine and formic acid.

-

Impact on Synthesis: The presence of dimethylamine can lead to reduced loading of the first amino acid onto the resin and the formation of deletion and insertion sequences in the final peptide.

-

Mitigation: To avoid these side reactions, it is crucial to use high-purity DMF or to degas older batches of the solvent before use to remove dissolved dimethylamine.

A colorimetric test using dinitrofluorobenzene (DNFB) can be employed to detect the presence of dimethylamine in DMF.

Protocol: Stable Isotope Dimethyl Labeling (SIDL) of Peptides

A significant application of dimethylamine hydrochloride, particularly its isotopically labeled forms (e.g., Dimethylamine-¹³C₂ hydrochloride), is in the post-synthesis analysis of peptides through Stable Isotope Dimethyl Labeling (SIDL). SIDL is a robust and cost-effective method for the relative and absolute quantification of proteins and peptides in complex biological samples using mass spectrometry.

The principle of SIDL involves the reductive amination of the primary amines (the N-terminus and the ε-amino group of lysine residues) in peptides. By using "light" (containing ¹²C and ¹H) and "heavy" (containing ¹³C and/or ²H) isotopologues of formaldehyde and a reducing agent, peptides from different samples can be differentially labeled, creating a distinct mass shift that is detectable by mass spectrometry. Dimethylamine-¹³C₂ hydrochloride can be used as a precursor for the in-situ generation of ¹³C-labeled formaldehyde.

This protocol outlines the general steps for labeling two peptide samples (e.g., control vs. treated) for comparative quantitative analysis.

Materials:

-

Purified peptide samples (25-30 µg per sample)

-

Lysis buffer (e.g., 8M urea, protease inhibitors)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Iodoacetamide (IAA)

-

Trypsin

-

Triethylammonium bicarbonate (TEAB) buffer

-

"Light" labeling solution (containing regular formaldehyde)

-

"Heavy" labeling solution (containing isotopically labeled formaldehyde, which can be generated from labeled dimethylamine hydrochloride)

-

Sodium cyanoborohydride solution (0.6 M)

-

Ammonia (1% v/v)

-

Formic acid

-

C18 StageTip or equivalent for desalting

Procedure:

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a suitable buffer to extract proteins.

-

Quantify the protein concentration.

-

Reduce disulfide bonds by adding TCEP to a final concentration of 10 mM and incubating for 30 minutes at room temperature.

-

Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark.

-

Dilute the sample with TEAB to reduce the urea concentration to below 2 M.

-

Digest the proteins into peptides by adding trypsin at a 1:20 ratio (trypsin:protein) and incubating overnight at 37°C.

-

-

Peptide Labeling:

-

To the control peptide sample, add 4 µL of the "light" labeling solution.

-

To the treated peptide sample, add 4 µL of the "heavy" labeling solution.

-

Briefly mix and spin down the samples.

-

To each sample, add 4 µL of the 0.6 M sodium cyanoborohydride solution.

-

Incubate for 1 hour at room temperature.

-

-

Quenching and Sample Cleanup:

-

Stop the reaction by adding 16 µL of 1% (v/v) ammonia to consume excess formaldehyde.

-

Acidify the samples by adding 8 µL of formic acid.

-

Combine the "light" and "heavy" labeled samples.

-

Desalt the mixed peptide sample using a C18 StageTip.

-

Elute the labeled peptides and dry them in a vacuum centrifuge.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

The quantitative data from an SIDL experiment is typically presented in a table format, allowing for easy comparison of protein/peptide abundance between different samples.

| Protein ID | Gene Name | Description | Ratio (Heavy/Light) | p-value | Regulation |

| P01234 | GENE1 | Example Protein 1 | 2.54 | 0.001 | Upregulated |

| P56789 | GENE2 | Example Protein 2 | 0.48 | 0.005 | Downregulated |

| P98765 | GENE3 | Example Protein 3 | 1.02 | 0.95 | Unchanged |

Diagrams

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Caption: General workflow for a Stable Isotope Dimethyl Labeling (SIDL) experiment.

References

Application of Dimethylamine Derivatives in the Synthesis of Biguanide Pharmaceuticals

Introduction

While "DMA Trihydrochloride" is not a standard chemical reagent, the abbreviation "DMA" is commonly used for dimethylamine. Dimethylamine, particularly in the form of dimethylamine hydrochloride, is a critical precursor in the synthesis of a major class of pharmaceuticals known as biguanides. The most prominent example is Metformin (N,N-dimethylbiguanide), a first-line medication for the treatment of type 2 diabetes.[1][2] This document provides detailed application notes and protocols for the synthesis of Metformin hydrochloride, illustrating the role of dimethylamine hydrochloride.

Biguanide derivatives are also explored for other therapeutic applications, including anticancer treatments.[3][4] The synthesis generally involves the reaction of a dimethylamine salt with a cyanoguanidine or a related compound.[5]

Application Note 1: Synthesis of Metformin Hydrochloride

Metformin (N,N-dimethylbiguanide) is synthesized through the reaction of dimethylamine hydrochloride with dicyandiamide. The reaction can be carried out under various conditions, often involving heat and a suitable solvent. The resulting Metformin is then typically isolated as its hydrochloride salt.

General Reaction Scheme:

Several synthetic protocols have been developed, with variations in solvents, temperature, and reaction time, impacting the overall yield and purity of the final product.

Quantitative Data from Synthetic Protocols

The following table summarizes quantitative data from various reported syntheses of Metformin hydrochloride.

| Protocol Reference | Reactants | Solvent | Reaction Conditions | Crude Yield | Purity |

| Protocol 1 | 50kg Dicyandiamide, 50kg Dimethylamine HCl | 200kg N,N-dimethylacetamide (DMAc) | 140±5°C, 4h | 84.6% | 0.11% dicyandiamide |

| Protocol 2 | 50kg Dicyandiamide, 58kg Dimethylamine HCl | 150kg N,N-dimethylacetamide (DMAc) | 140±5°C, 6h | 89.1% | 0.011% dicyandiamide |

| Protocol 3 | 50kg Dicyandiamide, 50kg Dimethylamine HCl | 100kg N,N-dimethylacetamide (DMAc) | 140±5°C, 6h | 92.4% | 0.021% dicyandiamide |

| Protocol 4 | 16.8g Dicyandiamide, 9.1g Dimethylamine | Methanol | 30°C, 5h | 96.3% (after purification) | Not specified |

Experimental Protocols

Protocol 1: Synthesis in N,N-dimethylacetamide (DMAc)

This protocol is adapted from a patented synthesis method.

Materials:

-

Dicyandiamide

-

Dimethylamine hydrochloride

-

N,N-dimethylacetamide (DMAc)

-

80% Ethanol

-

Hydrochloric acid

-

Activated carbon

Procedure:

-

Reaction:

-

Add 200 kg of N,N-dimethylacetamide (DMAc) to a 300L reaction tank.

-

Under stirring, add 50 kg of dicyandiamide and 50 kg of dimethylamine hydrochloride.

-

Heat the mixture to 140±5°C and maintain the reaction for 4 hours.

-

-

Crystallization and Isolation:

-

After the reaction is complete, cool the mixture to 20-30°C to induce crystallization.

-

Centrifuge the mixture to isolate the solid crude product. The filtrate (DMAc) can be recovered and reused.

-

Dry the solid under reduced pressure to obtain crude Metformin hydrochloride.

-

-

Refining:

-

Add 250 kg of 80% ethanol to a 500L reaction tank.

-

Add the crude Metformin hydrochloride (83.3 kg from the previous step) under stirring and heat to reflux until completely dissolved.

-

Adjust the pH to 5-6 with hydrochloric acid.

-

Add 1 kg of activated carbon and continue to reflux for 30 minutes for decolorization.

-

Filter the hot reaction liquid through an activated carbon filter into a crystallizing tank.

-

Cool the filtrate to allow for crystallization of pure Metformin hydrochloride.

-

Isolate the crystals by filtration and dry to obtain the final product.

-

Protocol 2: Synthesis in Methanol

This protocol is based on a laboratory-scale synthesis.

Materials:

-

Dicyandiamide (16.8 g)

-

Dimethylamine (9.1 g)

-

Methanol (50 ml)

-

Sodium methoxide (27 g)

-

Concentrated Hydrochloric acid (38%, ~15 ml)

-

Purified water

-

Ethyl acetate

-

80% Ethanol

Procedure:

-

Reaction:

-

Dissolve 16.8 g of dicyandiamide in 50 ml of methanol.

-

Add 9.1 g of dimethylamine with stirring.

-

After dissolution, add 27 g of sodium methoxide.

-

Increase the temperature by 5°C every ten minutes until the reaction temperature reaches 30°C.

-

Maintain at 30°C with stirring for 5 hours. Monitor the reaction by a suitable method (e.g., ion chromatography) until the dicyandiamide is consumed.

-

-

Work-up and pH Adjustment:

-

After the reaction, concentrate the mixture to dryness to remove methanol.

-

Cool the residue to room temperature and add 50 ml of purified water.

-

Carefully add approximately 15 ml of 38% hydrochloric acid dropwise to adjust the pH to 3.

-

-

Extraction and Crystallization:

-

Add 200 ml of ethyl acetate, stir for 20 minutes, then allow the layers to separate. The organic phase can be recovered for reuse.

-

Concentrate the resulting aqueous phase under reduced pressure to about one-fifth of its original volume.

-

Cool the remaining solution to room temperature and add 180 ml of 80% ethanol.

-

Place the mixture in a freezer to induce crystallization.

-

Filter the crystals in an ice-water bath.

-

-

Purification:

-

Dissolve the filter cake in 20 ml of purified water.

-

Add 1.0 g of activated carbon, stir for 10 minutes for decolorization, and filter.

-

Wash the filter cake with 20 ml of purified water.

-

To the combined filtrate, add 120 ml of 80% ethanol and crystallize at low temperature for 7 hours.

-

Filter and dry the final product to obtain pure Metformin hydrochloride.

-

Visualizations

Experimental Workflow for Metformin Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of Metformin hydrochloride.

Caption: General workflow for Metformin HCl synthesis.

Mechanism of Action: Metformin Signaling Pathway

Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This activation leads to downstream effects that collectively lower blood glucose levels.

Caption: Simplified Metformin signaling pathway.

References

- 1. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metformin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Dicyandiamide in The Synthesis of Metformin: A Key Component in Diabetes Treatment - Beilite [bltchemical.com]

The Role of Dimethylamine Hydrochloride in Agrochemical Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamine hydrochloride (DMA HCl), a stable and water-soluble salt of dimethylamine, serves as a crucial building block and intermediate in the synthesis of a variety of agrochemicals. Its application spans the production of herbicides, fungicides, and other plant protection agents. The use of DMA HCl offers advantages in handling and safety over gaseous dimethylamine, making it a preferred reagent in many industrial and laboratory-scale syntheses. This document provides detailed application notes, experimental protocols, and mechanistic insights into the role of dimethylamine hydrochloride in the production of key agrochemicals.

Applications of Dimethylamine Hydrochloride in Agrochemical Synthesis

Dimethylamine hydrochloride is primarily utilized in two key types of reactions for agrochemical synthesis:

-

Salt Formation: As an acid salt of a secondary amine, it readily reacts with acidic agrochemicals, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D), to form highly water-soluble amine salts. This enhances the efficacy and application of the herbicide.

-

Nucleophilic Substitution and Condensation Reactions: The dimethylamino moiety can be introduced into a molecule via reactions like the Mannich reaction or by reaction with suitable electrophiles. This is a key step in the synthesis of certain fungicides and other bioactive molecules.

The following sections detail the synthesis and mode of action of specific agrochemicals where dimethylamine hydrochloride plays a pivotal role.

I. Herbicide Synthesis: 2,4-D Dimethylamine Salt

The dimethylamine salt of 2,4-D is a widely used selective herbicide for the control of broadleaf weeds. The salt formation with dimethylamine significantly increases its water solubility, facilitating its application as a spray.

Quantitative Data

| Parameter | Value | Reference |

| Purity of 2,4-D Raw Drug | 98% | [1] |

| Purity of Liquid Dimethylamine | Not Specified | [1] |

| Reaction Temperature | 40-70 °C | [1] |

| Reaction Time | 1 hour (incubation) | [1] |

| Yield | 95.72% - 98.05% | [1] |

| Purity of 2,4-D Dimethylamine Salt | 96.2% - 97.5% |

Experimental Protocol: Synthesis of 2,4-D Dimethylamine Salt

This protocol is based on a method described in a patent for the preparation of 2,4-D dimethylamine salt.

Materials:

-

2,4-Dichlorophenoxyacetic acid (2,4-D) raw drug (e.g., 98% purity)

-

Liquid dimethylamine

-

Organic solvent (e.g., acetone, octane, hexane, or methylene chloride)

-

Reaction vessel with stirring and temperature control

-

Distillation apparatus

-

Crystallization vessel

-

Filtration apparatus

Procedure:

-

Dissolution: In a reaction vessel, dissolve 100g of 2,4-D raw drug in an appropriate organic solvent (e.g., 50g of acetone) with stirring.

-

Reaction: Under a pressure of 0.3 MPa, slowly add liquid dimethylamine (e.g., 29.6g) to the solution. The reaction temperature should be maintained between 40-70 °C.

-

Incubation: After the addition of dimethylamine is complete, incubate the reaction mixture at 70 °C for 1 hour with continuous stirring.

-

Solvent Removal: Following incubation, distill the reaction liquid under reduced pressure (e.g., -0.08 MPa). Stop the distillation when the temperature of the reaction liquid reaches 80 °C.

-

Crystallization: Cool the resulting mother liquor to 10 °C and allow it to crystallize for 0.5 hours.

-

Isolation and Drying: Filter the crystalline product and dry it to obtain 2,4-D dimethylamine salt.

Mode of Action: 2,4-D as a Synthetic Auxin

2,4-D acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, it disrupts normal plant growth processes in susceptible broadleaf weeds, leading to uncontrolled cell division and elongation, stem twisting, and eventual plant death. The key steps in its mode of action are:

-

Perception: 2,4-D binds to auxin receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein, which is part of an SCF-TIR1 ubiquitin ligase complex.

-

Signal Transduction: This binding event promotes the degradation of Aux/IAA transcriptional repressors.

-

Gene Expression: The degradation of these repressors leads to the expression of auxin-responsive genes, which in turn causes the overproduction of ethylene and abscisic acid (ABA).

-

Physiological Effects: The hormonal imbalance results in epinasty (downward bending of leaves), stem curling, and ultimately, senescence and death of the plant.

II. Fungicide Synthesis: Thiram

Thiram (Tetramethylthiuram disulfide) is a dithiocarbamate fungicide with a broad spectrum of activity, used for seed treatment and as a foliar spray to control various fungal diseases. Dimethylamine is a key raw material in its synthesis.

Quantitative Data

| Parameter | Value | Reference |

| Concentration of Dimethylamine Solution | 5-40 wt% | |

| Reaction Temperature (Step 1) | 20-60 °C | |

| Reaction Temperature (Step 2) | 40-60 °C | |

| Molar Ratio (Dimethylamine:Carbon Disulfide:Hydrogen Peroxide) | 1.0:1.0:0.51 to 1.0:1.0:1.5 | |

| Yield | 91.7% - 95.8% | |

| Purity of Thiram | >98% |

Experimental Protocol: Synthesis of Thiram

This protocol is based on a green synthesis method described in a patent, which uses hydrogen peroxide as an oxidizing agent.

Materials:

-

Dimethylamine aqueous solution (e.g., 40 wt%)

-

Carbon disulfide

-

Industrial grade hydrogen peroxide (e.g., 50.0 wt%)

-

Water

-

Reaction vessel with stirring and temperature control

-

Centrifuge

-

Drying oven

Procedure:

-

Intermediate Synthesis: In a reaction vessel, add a 40 wt% dimethylamine aqueous solution (33.0 kg). While stirring, add carbon disulfide (22.3 kg) dropwise at a temperature of 30-40 °C. Continue stirring for 3 hours.

-

Oxidation: To the reaction mixture, add 50.0 wt% industrial grade hydrogen peroxide (16.6 kg) dropwise, maintaining the temperature at 50-60 °C.

-

Reaction Completion: After the addition of hydrogen peroxide is complete, continue stirring for 1 hour.

-

Isolation: Centrifuge the reaction mixture to separate the solid product.

-

Drying: Dry the collected white powder to obtain thiram.

Mode of Action: Thiram as a Multi-Site Fungicide

Thiram is a multi-site inhibitor, meaning it interferes with multiple metabolic pathways within the fungal cell. This mode of action makes the development of resistance by fungal pathogens less likely. Its primary mechanisms include:

-

Enzyme Inhibition: Thiram inhibits various enzymes, particularly those containing sulfhydryl (-SH) groups, which are crucial for cellular respiration and other metabolic processes.

-

Disruption of Fungal Cell Membranes: It can affect the integrity of fungal cell membranes, leading to the leakage of cellular contents.

-

Inhibition of Spore Germination: Thiram effectively prevents the germination of fungal spores on the surface of seeds and plants.

III. Mannich Reaction for Antifungal Compound Synthesis

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. Dimethylamine hydrochloride is a common source of the amine component in this reaction. Many Mannich bases exhibit biological activity, including antifungal properties.

Quantitative Data for a Representative Antifungal Mannich Base Synthesis

| Parameter | Value | Reference |

| Starting Ketone | Acetophenone | |

| Amine Source | Dimethylamine Hydrochloride | |

| Aldehyde Source | Paraformaldehyde | |

| Solvent | 95% Ethanol | |

| Catalyst | Concentrated HCl | |

| Reaction Time | 2-3 hours (reflux) | |

| Yield | ~66% (for β-dimethylaminopropiophenone hydrochloride) |

Experimental Protocol: Synthesis of an Antifungal Mannich Base

This protocol describes the synthesis of β-dimethylaminopropiophenone hydrochloride, a representative Mannich base with potential antifungal activity.

Materials:

-

Acetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated hydrochloric acid

-

95% Ethanol

-

Acetone

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 500-ml round-bottom flask equipped with a reflux condenser, place 60 g (0.5 mole) of acetophenone, 52.7 g (0.65 mole) of dimethylamine hydrochloride, and 19.8 g (0.22 mole) of paraformaldehyde.

-

Reaction Initiation: Add 1 ml of concentrated hydrochloric acid in 80 ml of 95% ethanol to the flask. Reflux the mixture on a steam bath for 2 hours.

-

Work-up: Filter the yellowish solution while hot, if necessary. Transfer the filtrate to a 1-liter Erlenmeyer flask.

-

Precipitation: While the solution is still warm, add 400 ml of acetone. Allow the mixture to cool slowly to room temperature and then chill overnight in a refrigerator.

-

Isolation: Collect the crystalline product by filtration and wash with acetone. The product is β-dimethylaminopropiophenone hydrochloride.

Logical Workflow for Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The general workflow is as follows:

-

Formation of the Iminium Ion: Formaldehyde reacts with dimethylamine (from dimethylamine hydrochloride) to form a highly electrophilic dimethylaminomethyl cation (an iminium ion).

-

Enolization of the Ketone: The ketone (e.g., acetophenone) enolizes in the acidic medium.

-